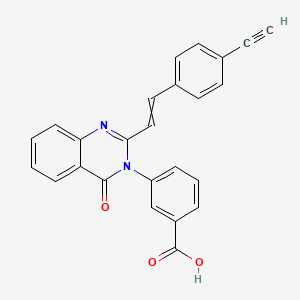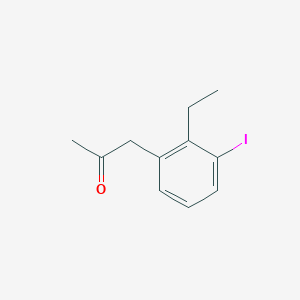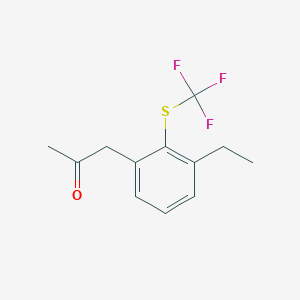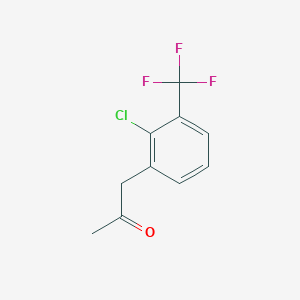![molecular formula C16H13I4NO4 B14055700 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid is a synthetic organic compound with significant applications in various scientific fields. It is known for its complex structure, which includes multiple iodine atoms and hydroxyl groups, making it a subject of interest in both chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid typically involves multi-step processes. One common method starts with the nitration of L-tyrosine, followed by N-acetylation and esterification to form 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester. This intermediate undergoes coupling with p-methoxyphenol, followed by hydrogenation to produce a diamine compound. The final steps include iodination via diazotization, demethylation, hydrolysis, and ring iodination .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to minimize impurities and maximize the production rate.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Iodine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodophenoxy derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in thyroid-related disorders.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to thyroid hormone receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including metabolism, growth, and development .
Comparación Con Compuestos Similares
Similar Compounds
Levothyroxine: Another thyroid hormone analog with a similar structure but different functional groups.
Triiodothyronine: Contains three iodine atoms and is more potent than the compound .
Diiodothyronine: Contains two iodine atoms and has distinct biological effects.
Uniqueness
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid is unique due to its specific arrangement of iodine atoms and hydroxyl groups, which confer unique chemical and biological properties. Its ability to interact with thyroid hormone receptors makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C16H13I4NO4 |
|---|---|
Peso molecular |
790.90 g/mol |
Nombre IUPAC |
3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C16H13I4NO4/c1-21-13(16(23)24)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,21-22H,4H2,1H3,(H,23,24) |
Clave InChI |
SKPGKNUUUCJGTA-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)






![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)


